Cas no 1805360-34-2 (3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine)

3-アミノ-4-(クロロメチル)-5-(ジフルオロメチル)-2-ニトロピリジンは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待されます。

その特徴的な分子構造により、選択的な反応性を示し、特にクロロメチル基とジフルオロメチル基の存在により、多様な修飾反応が可能です。

また、ニトロ基とアミノ基の併存により、さらなる官能基変換の柔軟性を提供します。

高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

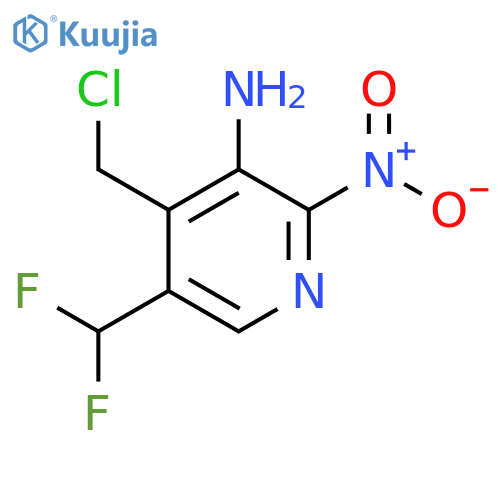

1805360-34-2 structure

商品名:3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine

CAS番号:1805360-34-2

MF:C7H6ClF2N3O2

メガワット:237.591247081757

CID:4855607

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine

-

- インチ: 1S/C7H6ClF2N3O2/c8-1-3-4(6(9)10)2-12-7(5(3)11)13(14)15/h2,6H,1,11H2

- InChIKey: GTHBIJAPIREYDO-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C([N+](=O)[O-])=NC=C1C(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 84.7

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066733-1g |

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine |

1805360-34-2 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1805360-34-2 (3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量